

Application Note: Quantification of Terbucarb using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Terbucarb*

Cat. No.: *B166762*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbucarb is a carbamate herbicide used to control grasses and broadleaf weeds. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of semi-volatile organic compounds like **Terbucarb**.^{[1][2]} This application note provides a detailed protocol for the extraction and quantification of **Terbucarb** in complex matrices using GC-MS. The method is designed to be robust and reliable, providing accurate quantification for regulatory and research purposes.

Principle

The method involves the extraction of **Terbucarb** from the sample matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.^{[3][4]} The extract is then analyzed by GC-MS. The gas chromatograph separates **Terbucarb** from other components in the sample based on its volatility and interaction with the GC column.^[2] The mass spectrometer then detects and quantifies **Terbucarb** based on its unique mass-to-charge ratio (m/z). For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed.^[5] Due to the potential thermal lability of carbamates, careful optimization of GC inlet temperature

is recommended; in some cases, derivatization may improve stability and chromatographic performance.[5][6]

Experimental Protocols

1. Materials and Reagents

- Standards: **Terbucarb** analytical standard ($\geq 98\%$ purity)
- Solvents: Acetonitrile (ACN), Toluene (HPLC or pesticide residue grade)
- Reagents: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB) sorbent.
- Equipment:
 - Gas Chromatograph with a Mass Selective Detector (GC-MS)
 - Analytical balance
 - Centrifuge capable of ≥ 4000 rpm
 - Vortex mixer
 - Syringe filters (0.22 μm PTFE)
 - Autosampler vials (2 mL, amber)
 - Volumetric flasks, pipettes, and standard laboratory glassware

2. Standard Preparation

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Terbucarb** standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Store at -20°C .
- Intermediate Standard Solution (10 $\mu\text{g/mL}$): Dilute the stock solution 1:100 with acetonitrile.
- Working Calibration Standards (0.01 - 1.0 $\mu\text{g/mL}$): Prepare a series of calibration standards by serial dilution of the intermediate standard solution with acetonitrile. These standards

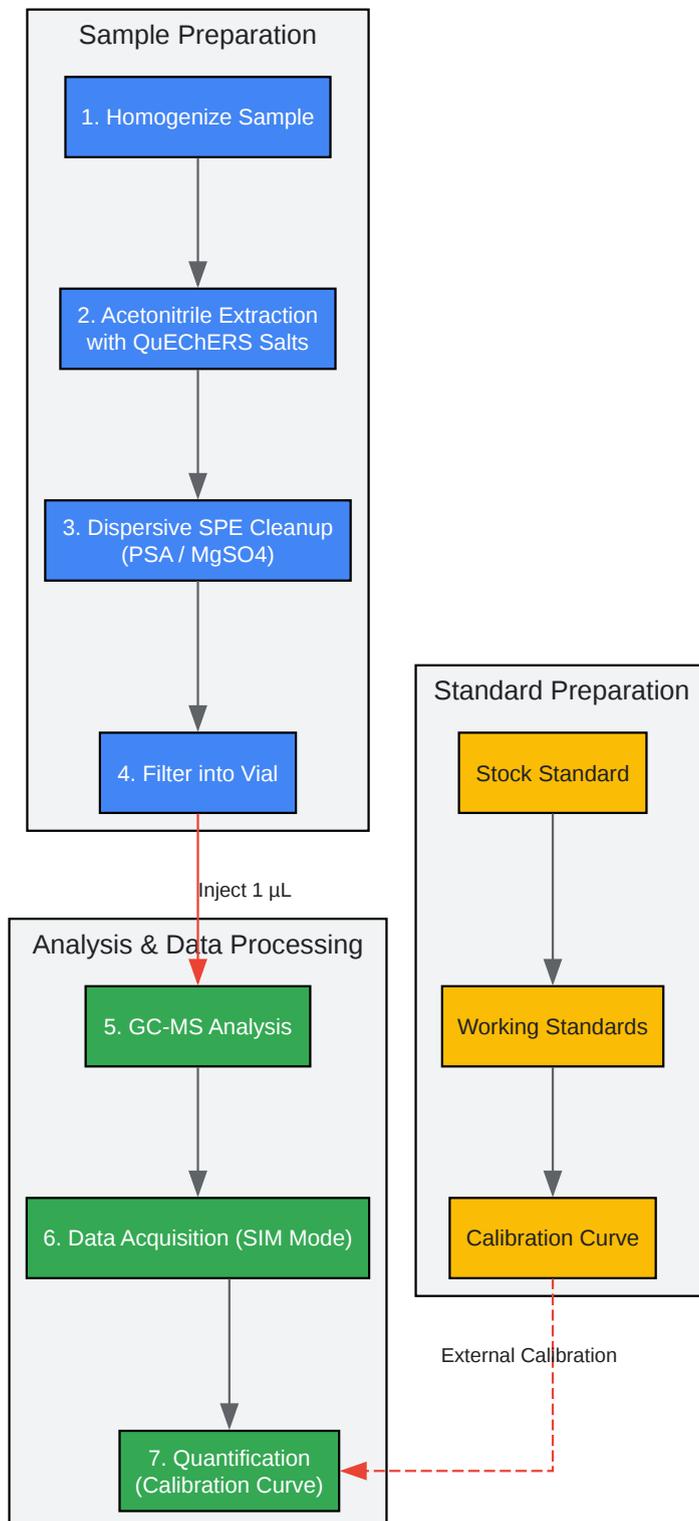
should bracket the expected concentration of **Terbucarb** in the samples.

3. Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize 10-15 g of the sample (e.g., soil, produce). For dry samples, add an appropriate amount of water to rehydrate before homogenization.[3]
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[3]
 - Cap the tube tightly and vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA and MgSO₄ (and GCB for samples with high pigment content).
 - Vortex for 30 seconds.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Extract:
 - Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

Workflow for Terbucarb Quantification

Experimental Workflow for Terbucarb Quantification by GC-MS



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Caption: Workflow diagram illustrating the major steps from sample preparation to final quantification of **Terbucarb**.

Data Presentation

Table 1: GC-MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC System or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5]
Injector	Split/splitless, operated in splitless mode
Injector Temperature	250°C (Optimization may be required for thermally labile compounds)[5]
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min[5]
Oven Program	Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C.[5]
MS Transfer Line	280°C[7]
Ion Source Temp.	230°C[5]
Ionization Mode	Electron Ionization (EI) at 70 eV[5]
Acquisition Mode	Selected Ion Monitoring (SIM)[5]
Ions Monitored	Quantifier Ion: m/z 164; Qualifier Ions: m/z 108, 221 (Note: Ions should be confirmed empirically)

4. Method Validation

The analytical method should be validated according to established guidelines to ensure its performance.[8] Key validation parameters include:

- Linearity: Assessed by analyzing the calibration standards at a minimum of five concentration levels. The coefficient of determination (R^2) should be >0.99 .[\[8\]](#)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or by calculating the standard deviation of replicate low-level spikes.[\[9\]](#)[\[10\]](#)
- Accuracy (Recovery): Evaluated by analyzing blank matrix samples spiked with known concentrations of **Terbucarb** at three levels. Recoveries should typically be within 70-120%.[\[4\]](#)
- Precision (Repeatability): Assessed by calculating the relative standard deviation (%RSD) for replicate spiked samples. The %RSD should generally be $\leq 20\%$.

Table 2: Summary of Expected Quantitative Performance Data

Validation Parameter	Expected Performance Metric
Linearity (R^2)	> 0.999 [8]
Concentration Range	0.01 - 1.0 $\mu\text{g/mL}$
Accuracy (% Recovery)	70 - 120% [4]
Precision (% RSD)	$< 15\%$
LOD	~ 0.005 mg/kg (Matrix dependent) [9]
LOQ	~ 0.015 mg/kg (Matrix dependent) [9]

5. Data Analysis and Quantification

- Identification: The presence of **Terbucarb** is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. The ion ratio between the quantifier and qualifier ions must also match that of the standard within an acceptable tolerance.
- Quantification: A calibration curve is generated by plotting the peak area of the quantifier ion against the concentration of the calibration standards. The concentration of **Terbucarb** in the

sample extracts is determined by interpolating their peak areas from this curve. The final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factors used during sample preparation.

Conclusion

This application note details a comprehensive and robust GC-MS method for the quantification of **Terbucarb**. The combination of a QuEChERS-based sample preparation protocol and optimized GC-MS parameters provides the necessary sensitivity and selectivity for the analysis of **Terbucarb** residues in complex matrices. Proper method validation is essential to ensure the accuracy and reliability of the results.

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